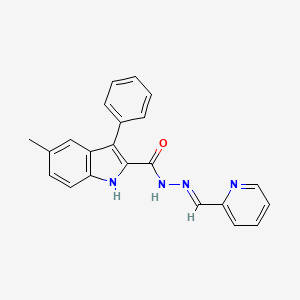

![molecular formula C21H16O3 B5526380 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, also known as MPPF, is a synthetic compound that has been extensively studied for its potential use in neuroscience research. MPPF is a selective antagonist for the serotonin 5-HT1A receptor and is commonly used to investigate the role of this receptor in the brain.

Applications De Recherche Scientifique

Synthesis and Photooxygenation

The compound 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, closely related to angular furocoumarins, has been involved in synthesis and photooxygenation studies. Research shows that compounds such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one can be synthesized through the Williamson reaction, followed by cyclization in polyphosphoric acid. These compounds, when subjected to photooxygenation in the presence of tetraphenylporphine as a singlet oxygen sensitizer, yield photo-cleaved products through a [2+2] cycloaddition of singlet oxygen with the furan moiety's double bond, resulting in o-benzoylhydroxy derivatives after Fries rearrangement. This indicates the potential application of such compounds in photochemical synthesis and oxygenation processes (El-Gogary, Hashem, & Khodeir, 2015).

Heterocyclic Compound Synthesis

Another application of compounds structurally related to this compound involves the synthesis of various heterocyclic compounds. Arylmethylidene derivatives of furan-2(3H)-ones serve as crucial building blocks for creating heterocyclic compounds that contain pyrimidine and pyridazine structural fragments. This synthesis process can lead to biologically active compounds with heterocyclic chromenone fragments, showing the importance of these structures in developing new molecules with potential biological activity (Aniskova, Grinev, & Yegorova, 2017).

Fluorescent Dyes Development

The compound and its derivatives have also been utilized in the serendipitous stereoselective synthesis of new fluorescent dyes. Reactions involving 3-formylchromones with alkyl isocyanides have led to a new class of organic fluorophores, which exhibit strong blue emission in solution. This process involves a [4+1] cycloaddition followed by an activated electrophilic aromatic substitution at the furan ring and a subsequent dehydration sequence, highlighting the compound's potential in developing new materials for optical applications (Teimouri, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

10-methyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c1-12-19-17(18(11-23-19)13-6-3-2-4-7-13)10-16-14-8-5-9-15(14)21(22)24-20(12)16/h2-4,6-7,10-11H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLJNPHUPRVOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)